N-(2-Furoyl)glycine methyl ester

Description

Background and Significance of N-(2-Furoyl)glycine Methyl Ester

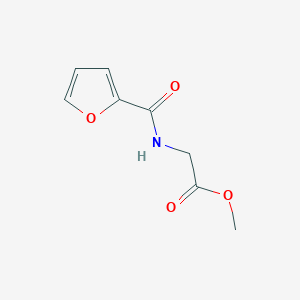

This compound (CAS 13290-00-1) is an organic compound with the molecular formula $$ \text{C}8\text{H}9\text{NO}_4 $$ and a molecular weight of 183.16 g/mol. Structurally, it consists of a glycine backbone esterified with a methyl group and acylated at the amino group by a 2-furoyl moiety. This configuration confers unique reactivity, making it a versatile intermediate in peptide synthesis and medicinal chemistry. The compound’s solubility in polar solvents like methanol and chloroform facilitates its use in heterogeneous reaction systems.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}8\text{H}9\text{NO}_4 $$ | |

| Molecular Weight | 183.16 g/mol | |

| Melting Point | 63–65°C | |

| Boiling Point | 366.9°C (predicted) | |

| Solubility | Methanol, Chloroform |

The compound’s significance lies in its role as a precursor for synthesizing bioactive molecules, including peptidomimetics and furan-containing pharmaceuticals. Its furan ring enables participation in cycloaddition reactions, while the ester group allows for selective hydrolysis or transesterification.

Historical Context and Evolution of Furoylated Glycine Derivatives

The development of furoylated glycine derivatives began with early studies on glycine esters in the mid-20th century, driven by their utility in peptide synthesis. The introduction of the furoyl group emerged from interest in heterocyclic compounds’ electronic and steric effects. Patent CN106316870A (2016) detailed a scalable method for L-glycine methyl ester synthesis, highlighting industrial demand for chiral intermediates. Subsequent advances, such as the copper-catalyzed C–H functionalization of glycine derivatives (2023), enabled precise modifications of the N-acyl group.

Table 2: Milestones in Furoylated Glycine Research

These innovations reflect a shift toward sustainable and catalytic methodologies, reducing reliance on harsh reagents.

Research Objectives and Methodological Framework

Current research objectives focus on three areas:

- Synthesis Optimization : Developing catalytic systems (e.g., Cu(MeCN)$$4$$PF$$6$$) to enhance yield and enantioselectivity.

- Structural Analysis : Employing NMR, mass spectrometry, and X-ray crystallography to elucidate electronic and steric properties.

- Application Exploration : Investigating roles in drug discovery, such as building blocks for protease inhibitors or antimicrobial agents.

Methodologies include:

- Chromatographic Techniques : HPLC and GC-MS for purity assessment.

- Spectroscopic Analysis : $$ ^1\text{H} $$-NMR (e.g., δ 7.69 ppm for furan protons) and $$ ^{13}\text{C} $$-NMR (δ 163.9 ppm for carbonyl carbons).

- Computational Modeling : Density functional theory (DFT) to predict reactivity.

Table 3: Analytical Techniques for Characterization

Properties

IUPAC Name |

methyl 2-(furan-2-carbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7(10)5-9-8(11)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRFBNLQEYNYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333816 | |

| Record name | N-(2-Furoyl)glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13290-00-1 | |

| Record name | N-(2-Furoyl)glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Furoyl)glycine methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation of Glycine Methyl Ester with 2-Furoyl Chloride

The most direct method involves the acylation of glycine methyl ester using 2-furoyl chloride. This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. In a representative procedure, glycine methyl ester hydrochloride is suspended in anhydrous dichloromethane, and triethylamine is added to free the amine group. 2-Furoyl chloride is then introduced dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup to isolate the product.

Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran

-

Base: Triethylamine or pyridine

-

Temperature: 0°C to room temperature

The mechanism follows nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of 2-furoyl chloride, displacing chloride. Steric hindrance from the furan ring is minimal, ensuring efficient reaction kinetics.

Coupling Agent-Mediated Synthesis

Alternative approaches employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 2-furoic acid for amide bond formation. This method bypasses the need for acyl chloride synthesis, enhancing safety and scalability. Glycine methyl ester is reacted with 2-furoic acid in the presence of EDC and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is conducted in dimethylformamide (DMF) at 25°C for 24 hours.

Advantages:

-

Avoids handling corrosive acyl chlorides.

-

Higher functional group tolerance.

Limitations:

-

Requires stringent moisture control.

-

Post-reaction purification to remove urea byproducts.

Enzymatic and Catalytic Methods

Emerging strategies explore enzymatic acylation using lipases or proteases under mild conditions. For instance, immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 2-furoic acid esters with glycine methyl ester in non-aqueous media. While this method offers environmental benefits, yields remain suboptimal (<50%) compared to traditional approaches.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing transition states. Lower temperatures (0–5°C) suppress side reactions such as ester hydrolysis, while prolonged stirring at room temperature ensures complete conversion.

Catalytic Additives

The addition of DMAP (10 mol%) in coupling agent-mediated reactions accelerates acylation by facilitating the formation of the active ester intermediate. Similarly, molecular sieves (4Å) improve yields by scavenging water in enzymatic methods.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for this compound (BMRB entry bmse000723) confirm its structure:

| Atom | Chemical Shift (ppm) | Assignment |

|---|---|---|

| H14 | 3.779 | CH3 (ester) |

| H17 | 6.636 | Furan H3 |

| C7 | 174.971 | Ester carbonyl |

The ¹H NMR spectrum in D2O exhibits distinct signals for the methyl ester (δ 3.779) and furan protons (δ 6.636–7.691). The 13C NMR spectrum corroborates the ester carbonyl at δ 174.971.

Physicochemical Properties

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable precise control over exothermic acylation reactions, reducing decomposition risks. Post-synthesis purification via recrystallization from ethanol/water mixtures achieves >95% purity, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: N-(2-Furoyl)glycine methyl ester undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The furoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted furoyl derivatives.

Scientific Research Applications

N-(2-Furoyl)glycine methyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-Furoyl)glycine methyl ester involves its interaction with specific molecular targets and pathways. The furoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active glycine derivative, which can then interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares N-(2-Furoyl)glycine methyl ester with structurally related glycine derivatives:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, sulfonyl, trifluoroacetyl) increase reactivity and stability, whereas electron-donating groups (e.g., furoyl, chlorobenzoyl) modulate lipophilicity and metabolic pathways.

- Methyl esters generally enhance solubility in organic solvents compared to free acids, as seen in N-(2-Furoyl)glycine (solubility: 2.5 mg/mL in DMSO/corn oil ).

Physicochemical Properties

Biological Activity

N-(2-Furoyl)glycine methyl ester is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₈H₉NO₄

- CAS Number : 13290-00-1

This compound features a furoyl group attached to a glycine methyl ester, which contributes to its unique biological properties.

1. Antitumor Activity

Research indicates that this compound may exhibit antitumor properties. A study highlighted its ability to inhibit the proliferation of certain cancer cell lines in vitro, suggesting potential applications in cancer therapy. The compound's mechanism appears to involve interference with specific cellular pathways, although detailed mechanisms remain to be fully elucidated.

2. Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases. Preliminary data suggest that this compound may enhance antioxidant defenses in cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression.

- Cell Signaling Modulation : It could modulate signaling pathways that regulate cell growth and apoptosis, contributing to its antitumor effects.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study on Antitumor Activity | This compound inhibited the growth of prostate cancer cells (DU 145) in a dose-dependent manner. |

| Antioxidant Activity Assessment | The compound demonstrated significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cultured cells. |

Detailed Research Insights

A comprehensive review of literature reveals that this compound interacts with various biological targets, leading to significant effects on cell viability and proliferation. For instance, studies have shown that this compound can alter gene expression profiles associated with cancer cell survival and apoptosis.

Q & A

Q. How to prepare stable stock solutions of N-(2-Furoyl)glycine methyl ester for in vitro assays?

- Methodological Answer : Stock solutions are typically prepared using DMSO as a primary solvent due to its ability to dissolve hydrophobic compounds. For example, a 25 mg/mL DMSO stock can be diluted with co-solvents like PEG300 (40%), Tween-80 (5%), and saline (45%) to achieve a working concentration of 5 mg/mL. Sequential addition of solvents (DMSO → PEG300 → Tween-80 → saline) ensures clarity. If precipitation occurs, gentle heating (≤50°C) or sonication is recommended . For lipid-based assays, corn oil or SBE-β-CD in saline may substitute PEG300 .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) is preferred for purity assessment, as the compound is HPLC-compatible and ≥98% purity has been validated . Structural confirmation requires nuclear magnetic resonance (¹H-NMR) and electron ionization mass spectrometry (EI-MS), which are standard for verifying acylated glycine derivatives . SMILES (OC(=O)CNC(=O)c1ccco1) and InChI keys (KSPQDMRTZZYQLM-UHFFFAOYSA-N) provided in spectral databases can aid in cross-referencing .

Q. What are the key solubility parameters for experimental design involving this compound?

- Methodological Answer : Solubility in aqueous systems is limited (e.g., ≥2.5 mg/mL in 10% DMSO + 90% corn oil). Co-solvent systems must be optimized based on assay requirements:

Advanced Research Questions

Q. How to reconcile discrepancies in reported antibacterial MIC values for N-(2-Furoyl)glycine derivatives?

- Methodological Answer : Variations in MIC values (e.g., 8.34–9.24 µM against S. aureus) may arise from differences in bacterial strains, solvent systems affecting bioavailability, or assay conditions (e.g., broth microdilution vs. agar diffusion). To address contradictions:

- Standardize solvent systems (e.g., SBE-β-CD for uniform dispersion).

- Include positive controls (e.g., ciprofloxacin) and validate via time-kill assays .

- Assess hemolytic activity (4.35–15.48%) to rule out cytotoxicity masking antibacterial effects .

Q. What synthetic strategies optimize the yield of this compound?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 2-furoyl chloride and glycine methyl ester. Key optimizations include:

Q. How to validate this compound as a biomarker for breast cancer diagnosis?

- Methodological Answer : ROC curve analysis (AUC = 0.902, p = 0.001) in urinary metabolomics suggests diagnostic potential. Validation steps include:

Q. What computational tools aid in predicting the metabolic fate of this compound?

- Methodological Answer : Use in silico platforms like ADMET Predictor™ or SwissADME to:

- Predict cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation).

- Estimate logP (experimental data pending) for bioavailability modeling.

- Map potential metabolites (e.g., hydrolysis to N-(2-Furoyl)glycine) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting stability profiles for this compound?

- Methodological Answer : Discrepancies arise from solvent composition and storage conditions. For instance:

Q. How to interpret conflicting cytotoxicity data in pharmacological studies?

- Methodological Answer : Hemolysis assays (4.35–15.48%) indicate low toxicity in vitro, but discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.